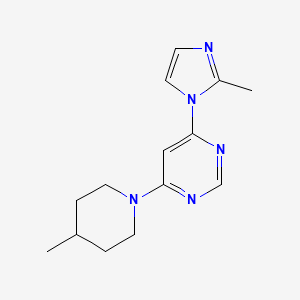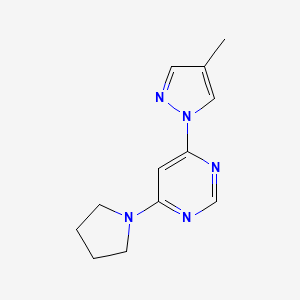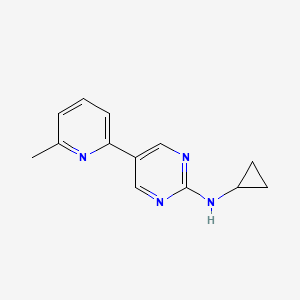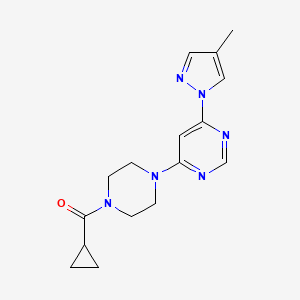
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine, also known as CPM-PP, is a new synthetic compound that has been developed in recent years for a variety of scientific applications. It is a member of the pyrimidine family and is composed of a cyclopropylmethyl group and a pyridine ring. CPM-PP has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental toxins on the body. In addition, this compound has been used in the development of new drugs and in the study of drug metabolism.
作用機序
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine works by binding to specific proteins in the body and altering their structure and function. It has been found to bind to and modulate the activity of several different proteins, including enzymes, ion channels, and receptors. By binding to these proteins, this compound can alter their activity and thus affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several different enzymes, including those involved in metabolism, detoxification, and signal transduction. It has also been found to modulate the activity of ion channels and receptors, which can affect the flow of ions and other molecules in and out of cells. In addition, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is easy to synthesize, is relatively non-toxic, and can be used in a variety of different applications. However, it also has some limitations. It is not very stable in solution, and it can be difficult to control the concentration of this compound in a solution. In addition, this compound is not very soluble in water, which can limit its use in some applications.
将来の方向性
The potential future directions for N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine are numerous. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to study the effects of various environmental toxins on the body, as well as to study the structure and function of proteins. In addition, this compound could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary components on the body. Finally, this compound could be used to study the effects of various hormones on the body.
合成法
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is synthesized through a process known as the Barton-McCombie reaction. This reaction involves the reaction of a cyclopropylmethyl halide with a pyrimidine to form the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically completed in a few hours and yields the desired product in high yield.
特性
IUPAC Name |
N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEIKKBBVDUASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)

![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)


![N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B6441673.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441674.png)